
4-Chlorophenylbiguanide
概要
説明
4-クロロフェニルビグアニドは、分子式C8H12ClN5の化学化合物です。これは、5-HT3受容体のアロステリックアゴニストおよびモジュレーター、およびα2Aアドレナリン受容体のアンタゴニストとしての役割で知られています 。この化合物は、特に神経薬理学と医薬品化学の分野における科学研究において重要な用途があります。
準備方法
合成経路と反応条件: 4-クロロフェニルビグアニドの合成は、通常、4-クロロアニリンとシアノグアニジンを酸性条件下で反応させることから始まります。反応は次のように進行します。
出発物質: 4-クロロアニリンとシアノグアニジン。
反応条件: 反応は酸性媒体、通常は塩酸中で行われます。
手順: 4-クロロアニリンを酸性溶液に溶解し、その後シアノグアニジンを加えます。混合物を加熱して反応を促進すると、4-クロロフェニルビグアニドが生成されます。
工業的製造方法: 4-クロロフェニルビグアニドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バルク処理: 工業用反応器では、大量の4-クロロアニリンとシアノグアニジンが処理されます。
制御された条件: 温度やpHなどの反応条件は、高収率と高純度を確保するために厳密に制御されます。
精製: 製品は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度の4-クロロフェニルビグアニドが得られます。
化学反応の分析
反応の種類: 4-クロロフェニルビグアニドは、さまざまな化学反応を起こします。以下のような反応があります。
置換反応: 適切な条件下では、塩素原子は他の求核剤によって置換される可能性があります。
酸化と還元: この化合物は酸化または還元される可能性がありますが、これらの反応はあまり一般的ではありません。
一般的な試薬と条件:
置換: 水酸化ナトリウムや炭酸カリウムなどの試薬は、置換反応を促進できます。
酸化: 過マンガン酸カリウムなどの強い酸化剤を使用できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
主な生成物:
置換生成物: 求核剤に応じて、4-クロロフェニルビグアニドのさまざまな置換誘導体を形成できます。
酸化と還元の生成物: これらの反応は、通常、フェニル環またはビグアニド部分に付着した官能基を変更します。
4. 科学研究における用途
4-クロロフェニルビグアニドは、科学研究においてさまざまな用途があります。
神経薬理学: これは、神経伝達に関与し、不安、うつ病、嘔吐に影響を与える5-HT3受容体を研究するために使用されます.
医薬品化学: この化合物は、潜在的な治療効果と医薬品開発のためのリード化合物として探求されています。
生物学的研究: これは、さまざまな生理学的および病理学的プロセスにおけるセロトニン受容体の役割を理解するのに役立ちます。
工業的用途: それほど一般的ではありませんが、他の化学化合物や中間体の合成に使用できます。
科学的研究の応用
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) Methodology
A significant application of 4-Chlorophenylbiguanide is in the development of sensitive analytical methods for drug quantification. A study demonstrated a novel HPLC method for the simultaneous determination of proguanil, cycloguanil, and this compound in biological fluids such as urine and plasma. The method exhibited good precision and sensitivity, with calibration curves showing a high correlation coefficient (r > 0.99) for both proguanil and this compound, making it suitable for pharmacokinetic studies .
Table 1: Precision of Analytical Method in Urine
Concentration (µg/ml) | PG Coefficient of Variation (%) | CG Coefficient of Variation (%) | 4-CPB Coefficient of Variation (%) |
---|---|---|---|
0.5 | 5.78 | 4.65 | 3.26 |
2.0 | 2.47 | 4.65 | 3.40 |
This analytical method has been pivotal in assessing the bioavailability of proguanil and its metabolites after various administration routes, including rectal suppositories and oral tablets .
Pharmacological Research
Antimalarial Activity
Research indicates that while proguanil is primarily effective against Plasmodium falciparum, its metabolite cycloguanil is responsible for the antimalarial activity observed in patients. Studies have shown that both proguanil and this compound exhibit weak antimalarial activity in vitro; however, their blood levels following standard dosing are insufficient to achieve therapeutic efficacy . The focus on cycloguanil allows for a better understanding of the pharmacodynamics involved in malaria treatment.
Case Studies on Drug Interaction
In clinical settings, interactions involving this compound have been documented, particularly concerning its effect on drug metabolism via cytochrome P450 enzymes. For instance, it has been noted that extensive metabolizers may exhibit altered pharmacokinetics when co-administered with other medications like omeprazole . Such interactions necessitate careful monitoring to ensure therapeutic effectiveness while minimizing adverse effects.
Clinical Applications
Monitoring Drug Levels in Patients
The ability to accurately measure levels of proguanil and its metabolites, including this compound, is crucial for optimizing treatment regimens in malaria patients. A study highlighted how this capability can inform clinicians about patient adherence and drug efficacy, particularly in populations at risk for malaria .
Implications for Combination Therapy
The role of this compound extends to combination therapies with other antimalarials such as atovaquone and dapsone, which have shown increased effectiveness against resistant strains of Plasmodium falciparum. Understanding the pharmacological profiles of these compounds can lead to improved treatment protocols .
作用機序
4-クロロフェニルビグアニドの作用機序は、特定の分子標的との相互作用を含みます。
5-HT3受容体: アロステリックアゴニストおよびモジュレーターとして、5-HT3受容体に結合してその活性を高め、神経伝達に影響を与えます.
α2Aアドレナリン受容体: アンタゴニストとして作用し、受容体をブロックして、ノルエピネフリンなどの神経伝達物質の放出に影響を与えます.
6. 類似の化合物との比較
4-クロロフェニルビグアニドは、他の類似の化合物と比較できます。
メタクロロフェニルビグアニド: 構造は似ていますが、フェニル環上の塩素原子の位置が異なります.
フェニルビグアニド: 塩素置換基がなく、薬理学的特性が異なります。
その他のビグアニド: 糖尿病の治療に使用されるメトホルミンなどの化合物は、ビグアニド部分を共有しますが、置換基と用途が異なります。
結論
4-クロロフェニルビグアニドは、特に神経薬理学と医薬品化学において、科学研究において重要な用途を持つ汎用性の高い化合物です。5-HT3受容体とα2Aアドレナリン受容体との独自の相互作用により、神経伝達を研究し、潜在的な治療薬を開発するための貴重なツールとなっています。
特定の質問がある場合や、さらに詳細が必要な場合は、遠慮なくお問い合わせください!
類似化合物との比較
4-Chlorophenylbiguanide can be compared with other similar compounds:
Meta-Chlorophenylbiguanide: Similar in structure but differs in the position of the chlorine atom on the phenyl ring.
Phenylbiguanide: Lacks the chlorine substituent, leading to different pharmacological properties.
Other Biguanides: Compounds like metformin, which is used in diabetes treatment, share the biguanide moiety but have different substituents and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in neuropharmacology and medicinal chemistry. Its unique interactions with the 5-HT3 and α2A-adrenergic receptors make it a valuable tool for studying neurotransmission and developing potential therapeutic agents.
If you have any specific questions or need further details, feel free to ask!
生物活性
4-Chlorophenylbiguanide (CPB) is a significant metabolite of the antimalarial drug proguanil, which is primarily used in malaria prophylaxis and treatment. Understanding the biological activity of CPB is crucial as it provides insights into its potential therapeutic applications and pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics of this compound
This compound is produced through the metabolism of proguanil, primarily via the cytochrome P450 enzyme CYP2C19. Studies have shown that after administration of proguanil, CPB reaches its peak plasma concentration approximately 6.3 hours post-dose, with concentrations ranging from 3 to 16 ng/mL in healthy adults . The pharmacokinetic profile indicates that CPB is less active than its parent compound but contributes to the overall pharmacological effects observed with proguanil.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 3 to 16 ng/mL |
Time to Peak Concentration | ~6.3 hours |
Route of Administration | Oral |
Metabolism Enzyme | CYP2C19 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of bis(4-chlorophenyl) biguanide (a derivative of CPB) against various pathogens, including Porphyromonas gingivalis, a bacterium associated with periodontal disease. In vitro tests demonstrated that this compound exhibits significant antimicrobial activity, suggesting potential applications in oral hygiene products .
The biological activity of CPB is linked to its ability to inhibit mitochondrial functions and disrupt cellular processes in pathogens. It is hypothesized that CPB may interfere with folate metabolism pathways, similar to other biguanides, although specific pathways remain under investigation .
Case Studies and Clinical Implications
In clinical settings, the use of proguanil (and by extension, its metabolites like CPB) has been associated with increased plasma concentrations of other antiretroviral drugs when used concurrently. For instance, a case study involving HIV patients showed that co-administration of atovaquone/proguanil resulted in significantly elevated levels of etravirine and saquinavir, indicating potential interactions that could affect treatment regimens .
Furthermore, a study focusing on the pharmacokinetic interactions between proguanil and other medications emphasized the need for careful monitoring when prescribing these drugs together to avoid adverse effects .
Research Findings
Research has shown that while CPB has limited intrinsic activity compared to cycloguanil (the active metabolite of proguanil), it still plays a role in the overall therapeutic effects observed with proguanil. The slow-acting nature of CPB may be beneficial in certain therapeutic contexts where prolonged action is desired .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against P. gingivalis |
Pharmacokinetic Effects | Alters plasma concentrations of other drugs |
Metabolic Pathways | Inhibits mitochondrial function |
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFFCPFVMJTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201086 | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-59-6 | |
Record name | (4-Chlorophenyl)biguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5304-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)biguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLOROPHENYL)BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。